molecular formula C24H17ClD5NO2 B1163931 (±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5

(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5

Cat. No.: B1163931
M. Wt: 396.9
InChI Key: KDHNVFXZDOAZAI-RNRKPZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 398 is a synthetic cannabinoid (CB) that activates both central CB1 and peripheral CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. (±)-JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic CBs retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications. (±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry.

Properties

Molecular Formula

C24H17ClD5NO2

Molecular Weight

396.9

InChI

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3/i4D,5D,10D,11D,15D

InChI Key

KDHNVFXZDOAZAI-RNRKPZPRSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

(4-chloronaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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